molecular formula C17H13N3O5 B14699091 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4'-nitroacetophenone CAS No. 25912-23-6

2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4'-nitroacetophenone

Cat. No.: B14699091
CAS No.: 25912-23-6
M. Wt: 339.30 g/mol
InChI Key: NFQDUEXUKGEWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-nitroacetophenone is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxy group, a quinoline moiety, and a nitro group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-nitroacetophenone typically involves multi-step organic reactions. One common method includes the condensation of 8-hydroxyquinoline with 4’-nitroacetophenone under basic conditions, followed by the introduction of a hydroxy group at the 2-position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated systems and continuous monitoring ensures consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-nitroacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-nitroacetophenone has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric groups.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-nitroacetophenone involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The quinoline moiety may intercalate with DNA or interact with proteins, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-phenylacetophenone
  • 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-methoxyacetophenone

Uniqueness

Compared to similar compounds, 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-nitroacetophenone is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties

Properties

CAS No.

25912-23-6

Molecular Formula

C17H13N3O5

Molecular Weight

339.30 g/mol

IUPAC Name

2-hydroxy-2-[(8-hydroxyquinolin-7-yl)amino]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C17H13N3O5/c21-15(11-3-6-12(7-4-11)20(24)25)17(23)19-13-8-5-10-2-1-9-18-14(10)16(13)22/h1-9,17,19,22-23H

InChI Key

NFQDUEXUKGEWCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)NC(C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.